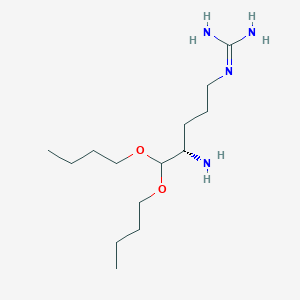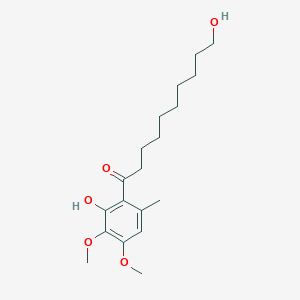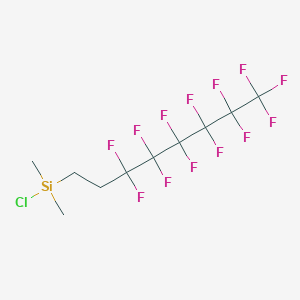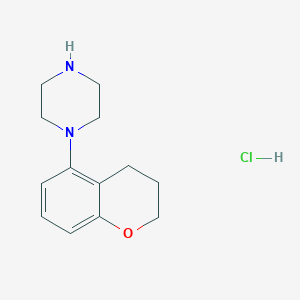
Cyclohexanol, 2-(4-(3-methoxyphenyl)-1-piperazinyl)-6-phenoxy-, dihydrochloride, (1-alpha,2-beta,6-beta)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanol, 2-(4-(3-methoxyphenyl)-1-piperazinyl)-6-phenoxy-, dihydrochloride, (1-alpha,2-beta,6-beta)- is a chemical compound with a complex chemical structure. It is commonly known as L-745,870 and is used in scientific research for its pharmacological properties.
Mécanisme D'action
L-745,870 selectively binds to the dopamine D4 receptor and blocks its activation by dopamine. The dopamine D4 receptor is primarily expressed in the prefrontal cortex, an area of the brain that is involved in cognitive functions such as attention, working memory, and decision making. By blocking the activation of this receptor, L-745,870 modulates the activity of the prefrontal cortex and affects cognitive processes.
Biochemical and Physiological Effects
L-745,870 has been shown to modulate several biochemical and physiological processes in the brain. It has been shown to increase the release of acetylcholine in the prefrontal cortex and enhance cognitive performance in animal models. L-745,870 has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This suggests that L-745,870 may have anxiolytic and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
L-745,870 has several advantages for lab experiments. It is a selective antagonist of the dopamine D4 receptor, which allows researchers to investigate the role of this receptor in various physiological and pathological conditions. L-745,870 has also been shown to have anxiolytic and antidepressant effects, which makes it a useful tool for studying the neurobiology of anxiety and depression.
However, there are also some limitations to using L-745,870 in lab experiments. It has a complex chemical structure, which makes it difficult to synthesize and purify. It also has a relatively short half-life, which limits its use in long-term studies.
Orientations Futures
There are several future directions for the study of L-745,870. One direction is to investigate its potential therapeutic effects in anxiety and depression. Another direction is to investigate its role in cognitive processes such as attention, working memory, and decision making. Additionally, the development of new and more selective dopamine D4 receptor antagonists may provide new insights into the role of this receptor in the brain.
Conclusion
L-745,870 is a complex chemical compound that has been extensively studied for its pharmacological properties. It is a selective antagonist of the dopamine D4 receptor and has been shown to modulate several biochemical and physiological processes in the brain. L-745,870 has advantages and limitations for lab experiments and has several future directions for research. Its pharmacological properties make it a useful tool for investigating the role of the dopamine D4 receptor in various physiological and pathological conditions.
Méthodes De Synthèse
The synthesis of L-745,870 is a complex process that involves several steps. The first step involves the reaction of 3-methoxyphenylpiperazine with 1,2,3,4-tetrahydro-6,7-dimethoxy-1-phenylisoquinoline to form an intermediate compound. This intermediate is then reacted with phenoxyacetyl chloride to form the final product, L-745,870.
Applications De Recherche Scientifique
L-745,870 has been extensively studied for its pharmacological properties. It is a selective antagonist of the dopamine D4 receptor and has been used in several studies to investigate the role of this receptor in various physiological and pathological conditions. L-745,870 has also been shown to have anxiolytic and antidepressant effects in animal models.
Propriétés
Numéro CAS |
108661-81-0 |
|---|---|
Formule moléculaire |
C23H32Cl2N2O3 |
Poids moléculaire |
455.4 g/mol |
Nom IUPAC |
(1R,2S,6R)-2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-phenoxycyclohexan-1-ol;dihydrochloride |
InChI |
InChI=1S/C23H30N2O3.2ClH/c1-27-20-10-5-7-18(17-20)24-13-15-25(16-14-24)21-11-6-12-22(23(21)26)28-19-8-3-2-4-9-19;;/h2-5,7-10,17,21-23,26H,6,11-16H2,1H3;2*1H/t21-,22+,23+;;/m0../s1 |
Clé InChI |
SKUWJYGIHMJSPR-LBMVOTDDSA-N |
SMILES isomérique |
COC1=CC=CC(=C1)N2CCN(CC2)[C@H]3CCC[C@H]([C@@H]3O)OC4=CC=CC=C4.Cl.Cl |
SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3CCCC(C3O)OC4=CC=CC=C4.Cl.Cl |
SMILES canonique |
COC1=CC=CC(=C1)N2CCN(CC2)C3CCCC(C3O)OC4=CC=CC=C4.Cl.Cl |
Autres numéros CAS |
108661-81-0 |
Synonymes |
(1-alpha,2-beta,6-beta)-2-(4-(3-Methoxyphenyl)-1-piperazinyl)-6-phenox ycyclohexanol 2HCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2(5H)-Furanone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (S)-](/img/structure/B35131.png)

![7-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B35133.png)



![2-[[1-(1H-benzimidazol-2-yl)piperidin-4-yl]-methylamino]-1H-pyrimidin-6-one](/img/structure/B35148.png)


